Cas no 912451-59-3 (benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate)

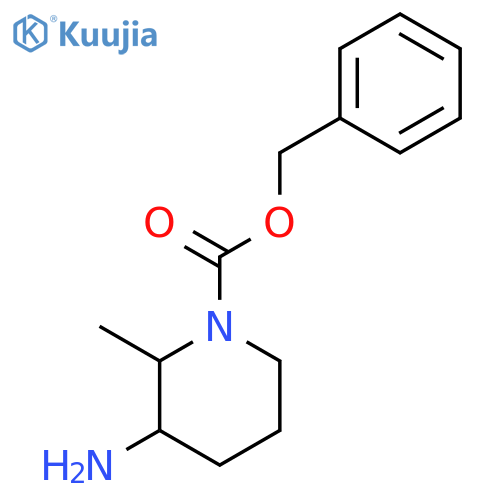

912451-59-3 structure

商品名:benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate

CAS番号:912451-59-3

MF:C14H20N2O2

メガワット:248.320803642273

MDL:MFCD29919102

CID:1968280

PubChem ID:53302316

benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- Benzyl 3-amino-2-methyl-1-piperidinecarboxylate

- 3-AMino-2-Methyl-piperidine-1-carboxylic acid benzyl ester

- benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate

- AKOS015900819

- benzyl (2R,3R)-rel-3-amino-2-methylpiperidine-1-carboxylate

- 912451-59-3

- SY100420

- Benzyl (2R,3R)-3-amino-2-methyl-piperidine-1-carboxylate

- BENZYL3-AMINO-2-METHYLPIPERIDINE-1-CARBOXYLATE

- (2R,3R)-1-Cbz-3-amino-2-methylpiperidine

- Benzyl (2S,3R)-rel-3-amino-2-methylpiperidine-1-carboxylate

- MFCD22689590

- SB23145

- SB23136

- SCHEMBL3076590

- SB12784

- rel-(Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate)

- benzyl 3-amino-2-methyl-piperidine-1-carboxylate

- 1823287-85-9

- SB12785

- cis-3-Amino-2-methyl-N-Cbz-piperidine

- SB23147

- SY031595

- (2S,3S)-1-Cbz-3-amino-2-methylpiperidine

- MFCD22689535

- SB23146

- BENZYL 3-AMINO-2-METHYLPIPERIDINE-1-CARBOXYLATE

-

- MDL: MFCD29919102

- インチ: InChI=1S/C14H20N2O2/c1-11-13(15)8-5-9-16(11)14(17)18-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10,15H2,1H3

- InChIKey: DQLSXOAEXCBESC-UHFFFAOYSA-N

- ほほえんだ: CC1C(CCCN1C(=O)OCC2=CC=CC=C2)N

計算された属性

- せいみつぶんしりょう: 248.152

- どういたいしつりょう: 248.152

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.6A^2

- 疎水性パラメータ計算基準値(XlogP): 1.7

benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0049896-250mg |

rel-(Benzyl 2R,3S)-3-amino-2-methylpiperidine-1-carboxylate |

912451-59-3 | 250mg |

$588.0 | 2022-04-26 | ||

| eNovation Chemicals LLC | D587731-100mg |

benzyl (2S,3R)-rel-3-amino-2-methylpiperidine-1-carboxylate |

912451-59-3 | 97% | 100mg |

$295 | 2024-07-21 | |

| eNovation Chemicals LLC | D587731-5G |

benzyl (2S,3R)-rel-3-amino-2-methylpiperidine-1-carboxylate |

912451-59-3 | 97% | 5g |

$3540 | 2024-07-21 | |

| ChemScence | CS-0049896-100mg |

rel-(Benzyl 2R,3S)-3-amino-2-methylpiperidine-1-carboxylate |

912451-59-3 | 100mg |

$294.0 | 2022-04-26 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS2151-100MG |

benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate |

912451-59-3 | 97% | 100MG |

¥ 1,570.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1120536-5g |

rel-(Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate) |

912451-59-3 | 98+% | 5g |

¥20520.00 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS2151-250mg |

benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate |

912451-59-3 | 97% | 250mg |

¥2736.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1120536-500mg |

rel-(Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate) |

912451-59-3 | 98+% | 500mg |

¥4564.00 | 2024-04-25 | |

| Ambeed | A503377-1g |

trans-Benzyl 3-amino-2-methylpiperidine-1-carboxylate |

912451-59-3 | 98+% | 1g |

$978.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1120536-250mg |

rel-(Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate) |

912451-59-3 | 98+% | 250mg |

¥2736.00 | 2024-04-25 |

benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

912451-59-3 (benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate) 関連製品

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 55290-64-7(Dimethipin)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:912451-59-3)benzyl trans-3-amino-2-methyl-piperidine-1-carboxylate

清らかである:99%

はかる:1g

価格 ($):880.0